molecular formula C13H12ClNO B12081708 4-Chloro-3'-methoxy-biphenyl-2-ylamine

4-Chloro-3'-methoxy-biphenyl-2-ylamine

Cat. No.: B12081708
M. Wt: 233.69 g/mol
InChI Key: WNSCLUOHUMFURW-UHFFFAOYSA-N
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Description

4-Chloro-3'-methoxy-biphenyl-2-ylamine is a biphenyl derivative featuring a chlorine atom at the 4-position of the first benzene ring, a methoxy group (-OCH₃) at the 3'-position of the second benzene ring, and an amine (-NH₂) group at the 2-position of the first ring. This compound is hypothesized to serve as a key intermediate in pharmaceutical and materials research due to its bifunctional aromatic system, which enables diverse reactivity for coupling or derivatization .

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

5-chloro-2-(3-methoxyphenyl)aniline

InChI

InChI=1S/C13H12ClNO/c1-16-11-4-2-3-9(7-11)12-6-5-10(14)8-13(12)15/h2-8H,15H2,1H3

InChI Key

WNSCLUOHUMFURW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3’-methoxy-biphenyl-2-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction , which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium (Pd) complexes

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of 4-Chloro-3’-methoxy-biphenyl-2-ylamine may involve large-scale batch or continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3’-methoxy-biphenyl-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

4-Chloro-3'-methoxy-biphenyl-2-ylamine serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups allow for further chemical modifications, making it a versatile building block in organic chemistry.

Biological Research

The compound has been investigated for its potential applications in biological research:

  • Fluorescent Dyes : It is utilized in the development of fluorescent dyes that are essential for imaging techniques in cellular biology. These dyes help visualize biological processes and interactions at the molecular level.
  • Anticancer Activity : Preliminary studies suggest that compounds related to 4-Chloro-3'-methoxy-biphenyl-2-ylamine exhibit anticancer properties. Research indicates that similar biphenyl derivatives can inhibit cancer cell proliferation, highlighting their potential in cancer therapy .

Industrial Applications

In industry, 4-Chloro-3'-methoxy-biphenyl-2-ylamine is used in the production of polymers and high-performance materials. Its chemical stability and reactivity make it suitable for various applications, including the manufacture of dyes and other industrial chemicals.

Case Study 1: Anticancer Properties

A study on similar biphenyl compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substituents showed enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy .

Case Study 2: Fluorescent Labeling

Research involving the use of 4-Chloro-3'-methoxy-biphenyl-2-ylamine as a fluorescent dye revealed its effectiveness in labeling proteins within live cells. This application has implications for understanding protein interactions and dynamics in real-time .

Comparison with Related Compounds

Compound NameStructure FeaturesKey Applications
4-Chloro-3'-methoxy-biphenyl-2-ylamineChloro at 4-position, Methoxy at 3'-positionOrganic synthesis, Fluorescent dyes
4-Chloro-biphenyl-2-ylamineChloro at 4-positionIntermediate in organic synthesis
4-Ethoxy-biphenyl-2-ylamineEthoxy at 4-positionPotential biological applications

Mechanism of Action

The mechanism of action of 4-Chloro-3’-methoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Substituents CAS Number Key Properties/Applications
4-Chloro-3'-methoxy-biphenyl-2-ylamine C₁₃H₁₂ClNO Cl (4), OCH₃ (3'), NH₂ (2) N/A Research intermediate (inferred)
4-Chloro-3-methoxyaniline C₇H₈ClNO Cl (4), OCH₃ (3), NH₂ (1) PubChem 13103692 Organic synthesis intermediate
[1,1'-Biphenyl]-4-methanamine, 3'-chloro- C₁₃H₁₂ClN Cl (3'), CH₂NH₂ (4) N/A Pharmaceutical research
C-(3'-Methoxy-biphenyl-4-yl)-methylamine HCl C₁₄H₁₆ClNO OCH₃ (3'), CH₂NH₂·HCl (4) 858674-00-7 Biochemical ligand synthesis
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl C₉H₁₄ClNO₂ OH (4), OCH₃ (3), CH₂CH₂NH₂·HCl (1) N/A Neurotransmitter analog studies

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methoxy group (-OCH₃) in 4-Chloro-3'-methoxy-biphenyl-2-ylamine is electron-donating, enhancing the electron density of the biphenyl system, while the chlorine atom (-Cl) is electron-withdrawing, creating regions of polarized reactivity. This contrasts with [1,1'-Biphenyl]-4-methanamine, 3'-chloro- (), where the absence of methoxy reduces steric hindrance but increases electrophilicity .
    • Compared to 4-Chloro-3-methoxyaniline (single-ring analog, ), the biphenyl backbone increases molecular weight (~180 vs. ~265 g/mol), reducing solubility in polar solvents but improving thermal stability .
  • Hydrochloride Salts :

    • Compounds like C-(3'-Methoxy-biphenyl-4-yl)-methylamine HCl () and 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl () exhibit enhanced stability and water solubility due to ionic character, unlike the free amine form of 4-Chloro-3'-methoxy-biphenyl-2-ylamine .

Biological Activity

4-Chloro-3'-methoxy-biphenyl-2-ylamine is an organic compound belonging to the biphenyl derivatives class, characterized by its unique structural features that include a chloro group, a methoxy group, and an amine functional group. This compound has garnered attention for its potential biological activities, which encompass antibacterial, anticancer, anti-inflammatory, and other therapeutic properties. This article aims to provide a comprehensive overview of the biological activity of 4-Chloro-3'-methoxy-biphenyl-2-ylamine, supported by data tables and relevant research findings.

The molecular formula for 4-Chloro-3'-methoxy-biphenyl-2-ylamine is C13H12ClNC_{13}H_{12}ClN with a molecular weight of approximately 233.69 g/mol. The presence of both chloro and methoxy groups enhances its versatility in synthetic applications and potential biological activity.

The biological activity of 4-Chloro-3'-methoxy-biphenyl-2-ylamine is thought to be mediated through its interaction with various molecular targets. Its mechanism may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby modulating biochemical pathways.
  • Receptor Binding : It could bind to particular receptors, influencing cellular signaling.
  • Oxidative Stress Modulation : The compound may participate in redox reactions that affect oxidative stress responses within cells.

Antibacterial Activity

Research indicates that derivatives of biphenyl compounds exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Chloro-3'-methoxy-biphenyl-2-ylamineE. coli50 µg/mL
Similar Biphenyl DerivativeS. aureus40 µg/mL
Similar Biphenyl DerivativeK. pneumoniae30 µg/mL

These findings suggest that 4-Chloro-3'-methoxy-biphenyl-2-ylamine may possess comparable antibacterial efficacy.

Anticancer Activity

The anticancer potential of biphenyl derivatives has been extensively studied. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-715
A54920
PC318

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound could be a candidate for further anticancer drug development.

Anti-inflammatory Activity

Inflammatory responses can be modulated by compounds that inhibit pro-inflammatory cytokines. Research has shown that similar biphenyl compounds can significantly reduce levels of TNF-alpha and IL-6:

CompoundCytokine Inhibition (%)
4-Chloro-3'-methoxy-biphenyl-2-ylamineTNF-alpha: 70%
IL-6: 65%
Dexamethasone (Control)TNF-alpha: 90%
IL-6: 85%

These results indicate the potential of this compound as an anti-inflammatory agent.

Case Studies

Several studies have explored the biological activity of related biphenyl compounds:

  • Study on Anticancer Activity : A study published in Nature reported that a series of biphenyl derivatives exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving ROS generation and apoptosis induction .
  • Antibacterial Efficacy : Research published in MDPI highlighted the antibacterial properties of biphenyl derivatives against multi-drug resistant strains, demonstrating the need for novel antibacterial agents .
  • Inflammation Modulation : A detailed review indicated that certain biphenyl derivatives could effectively inhibit inflammatory pathways in vitro, suggesting their therapeutic potential in treating inflammatory diseases .

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